4-Fluoro-3-methylphenyl-(2-pyridyl)methanol
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Overview
Description
4-Fluoro-3-methylphenyl-(2-pyridyl)methanol is an organic compound that features a fluorinated aromatic ring and a pyridyl group connected through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylphenyl-(2-pyridyl)methanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with 2-pyridylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent. The resulting intermediate is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenyl-(2-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 4-fluoro-3-methylbenzaldehyde or 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methylphenyl-(2-pyridyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The pyridyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s ability to interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group instead of a pyridyl group.
3-Fluoro-4-methylphenyl-(2-pyridyl)methanol: Positional isomer with the fluorine and methyl groups swapped.
4-Fluoro-3-methylbenzaldehyde: Precursor in the synthesis of the target compound.
Uniqueness
4-Fluoro-3-methylphenyl-(2-pyridyl)methanol is unique due to the combination of a fluorinated aromatic ring and a pyridyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-2-3-7-15-12/h2-8,13,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTWFDRUFDTSGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=N2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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